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molecular formula C18H18N2O2S B8505729 Ethyl 4-amino-6-methyl-3-(3-methylphenyl)thieno[2,3-b]pyridine-5-carboxylate

Ethyl 4-amino-6-methyl-3-(3-methylphenyl)thieno[2,3-b]pyridine-5-carboxylate

Cat. No. B8505729
M. Wt: 326.4 g/mol
InChI Key: ISVZJCQNFNJPDZ-UHFFFAOYSA-N
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Patent
US09029545B2

Procedure details

To a stirred solution of ethyl 4-amino-6-methyl-3-(3-methylphenyl)thieno[2,3-b]pyridine-5-carboxylate (Description 57) (880 mg, 2.70 mmol) in DCM (10 mL) at RT was added dropwise N-bromosuccinimide (528 mg, 2.97 mmol) pre-dissolved in DCM (15 mL). The reaction mixture stirred at RT under nitrogen atmosphere for ca. 1 h. The reaction mixture was then quenched with saturated NaHCO3 aqueous solution and the aqueous layer separated and re-extracted with DCM (ca. 30 mL). The combined organic layer was then passed through a phase separator and the solvent removed in vacuo. Purification by chromatography on silica, eluting with a gradient of 0-40% ethyl acetate in cyclohexane afforded the title compound (900 mg). LCMS (A) m/z: 405/407 [M+1]+, Rt 1.55 min (acidic).
Quantity
528 mg
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
15 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[C:7]([C:8]([O:10][CH2:11][CH3:12])=[O:9])=[C:6]([CH3:13])[N:5]=[C:4]2[S:14][CH:15]=[C:16]([C:17]3[CH:22]=[CH:21][CH:20]=[C:19]([CH3:23])[CH:18]=3)[C:3]=12.[Br:24]N1C(=O)CCC1=O>C(Cl)Cl>[NH2:1][C:2]1[C:7]([C:8]([O:10][CH2:11][CH3:12])=[O:9])=[C:6]([CH3:13])[N:5]=[C:4]2[S:14][C:15]([Br:24])=[C:16]([C:17]3[CH:22]=[CH:21][CH:20]=[C:19]([CH3:23])[CH:18]=3)[C:3]=12

Inputs

Step One
Name
Quantity
880 mg
Type
reactant
Smiles
NC1=C2C(=NC(=C1C(=O)OCC)C)SC=C2C2=CC(=CC=C2)C
Name
Quantity
528 mg
Type
reactant
Smiles
BrN1C(CCC1=O)=O
Name
Quantity
10 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
15 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture stirred at RT under nitrogen atmosphere for ca. 1 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The reaction mixture was then quenched with saturated NaHCO3 aqueous solution
CUSTOM
Type
CUSTOM
Details
the aqueous layer separated
EXTRACTION
Type
EXTRACTION
Details
re-extracted with DCM (ca. 30 mL)
CUSTOM
Type
CUSTOM
Details
the solvent removed in vacuo
CUSTOM
Type
CUSTOM
Details
Purification by chromatography on silica
WASH
Type
WASH
Details
eluting with a gradient of 0-40% ethyl acetate in cyclohexane

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
NC1=C2C(=NC(=C1C(=O)OCC)C)SC(=C2C2=CC(=CC=C2)C)Br
Measurements
Type Value Analysis
AMOUNT: MASS 900 mg
YIELD: CALCULATEDPERCENTYIELD 82.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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